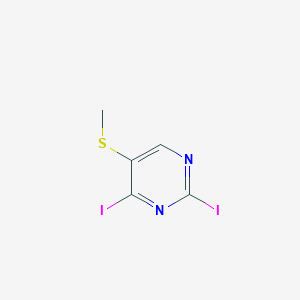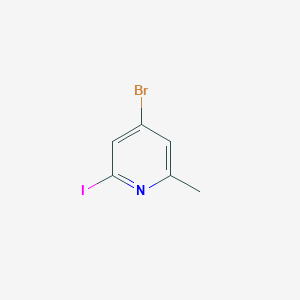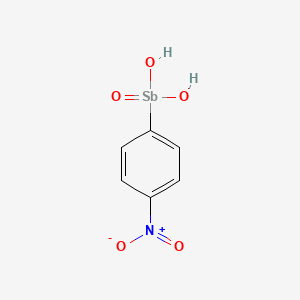
(4-Nitrophenyl)stibonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)stibonic acid is an organometallic compound that contains a nitrophenyl group attached to an antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)stibonic acid typically involves the reaction of 4-nitrophenyl derivatives with antimony compounds. One common method is the reaction of 4-nitrophenyl chloroformate with antimony trichloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)stibonic acid undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the antimony atom is oxidized to higher oxidation states.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Reduction: 4-Aminophenylstibonic acid.
Substitution: Various substituted phenylstibonic acids depending on the nucleophile used.
Oxidation: Higher oxidation state antimony compounds.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)stibonic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can undergo reduction or substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The antimony atom can also participate in coordination chemistry, forming complexes with metal ions or other ligands, which can modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring. It is commonly used as a pH indicator and in the synthesis of other chemicals.
4-Nitrophenyl chloroformate: Used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.
4-Nitrophenyl acetate: Utilized in enzymatic assays to measure the activity of esterases.
Uniqueness
(4-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds. Its ability to form coordination complexes and participate in redox reactions makes it valuable in various applications, particularly in catalysis and material science.
Eigenschaften
CAS-Nummer |
10247-92-4 |
|---|---|
Molekularformel |
C6H6NO5Sb |
Molekulargewicht |
293.88 g/mol |
IUPAC-Name |
(4-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h2-5H;2*1H2;;/q;;;;+2/p-2 |
InChI-Schlüssel |
GWDGRWOLKMLOEZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Sb](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


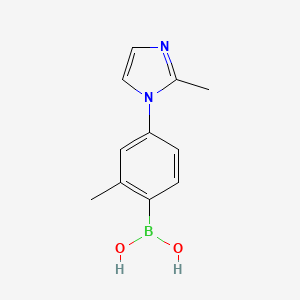

![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
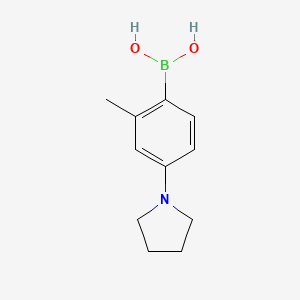
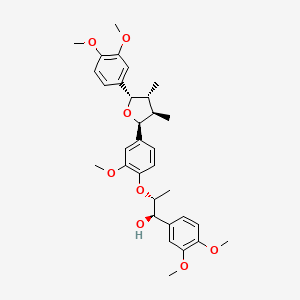
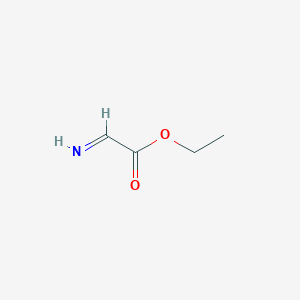

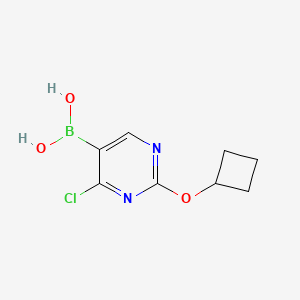
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
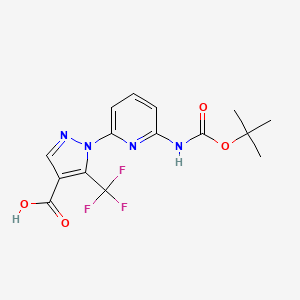
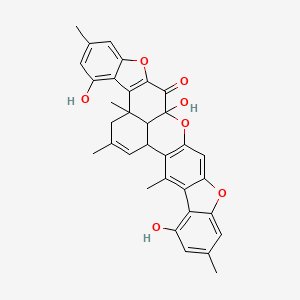
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
